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1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

PARP-1 inhibition DNA damage response oncology research

Researchers requiring well-characterized PARP/kinase screening compounds with defined substitution-dependent SAR often face limited commercial availability of dual N1/N3-substituted quinazoline-2,4-diones. This compound directly addresses that gap as an explicitly exemplified kinase inhibitor intermediate (US-9388160-B2) with documented PARP-1 cellular activity (IC50=640 nM in HeLa). • Moderate-affinity PARP-1 probe for dose-response studies without complete PARylation suppression • Structurally differentiated from mono-substituted analogs, enabling comparative crystallography (cf. PDB 8HE8) • Dual chlorobenzyl/fluorophenyl vectors offer two independent SAR exploration handles for hit-to-lead optimization.

Molecular Formula C21H14ClFN2O2
Molecular Weight 380.8 g/mol
Cat. No. B3745203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione
Molecular FormulaC21H14ClFN2O2
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F
InChIInChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2
InChIKeyQKGUOVLQRUJDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione: Core Identity and Strategic Procurement Profile


1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2400-95-5, molecular formula C21H14ClFN2O2, exact mass 380.0728 g/mol) is a dual-substituted quinazoline-2,4-dione featuring a 4-chlorobenzyl group at N1 and a 2-fluorophenyl group at N3 . This substitution pattern distinguishes it from simpler mono-substituted quinazoline-2,4-dione analogs and places it within a privileged scaffold class extensively explored for PARP inhibition, kinase inhibition (VEGFR-2, c-Met), and antimicrobial applications . The compound is listed as a screening compound and has been explicitly exemplified in patent literature (US-9388160-B2) as a kinase inhibitor intermediate , establishing its identity as a well-defined, tangible chemical entity rather than a virtual or predicted structure.

Privileged Scaffold
Quinazoline-2,4-dione core explored for PARP/kinase inhibition – supports target engagement studies.
Dual-Substitution Identity
N1-(4-chlorobenzyl) / N3-(2-fluorophenyl) combination provides a distinct SAR profile not available from mono-substituted analogs.
Tangible Screening Compound
Patent-exemplified kinase inhibitor intermediate with documented PARP-1 cellular activity – a defined entity, not a virtual structure.

Why 1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazoline-2,4-dione Analogs


The quinazoline-2,4(1H,3H)-dione scaffold is pharmacologically promiscuous, with biological activity exquisitely dependent on the nature and position of substituents on both the N1-benzyl and N3-phenyl rings . Even within a single target class (e.g., PARP-1/2), the selectivity ratio between isoforms can shift from ~40-fold (PARP-2 selective, compound 11a: PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM) to sub-nanomolar dual inhibition (e.g., quinazoline-2,4-dione with piperizinone moiety: PARP-1 IC50 = 0.94 nM, PARP-2 IC50 = 0.87 nM) depending solely on substitution . Similarly, in VEGFR-2 inhibition, 1-benzylquinazoline-2,4-dione analogs (11b, 11c, 11e) achieve IC50 values of 0.12–0.13 µM—nearly equipotent to sorafenib (IC50 = 0.10 µM)—whereas unsubstituted or differently substituted analogs may be inactive . Crucially, the specific 4-chlorobenzyl (N1) and 2-fluorophenyl (N3) combination in the target compound is not interchangeable with the 4-chlorobenzyl alone, 4-fluorophenyl alone, or 4-chloro-2-fluorophenyl variants; each substitution pattern confers a distinct fingerprint of target engagement, physicochemical properties (LogP, PSA), and biological readout that cannot be extrapolated from class-level SAR alone.

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Substitution pattern drives selectivity – N1-chlorobenzyl and N3-fluorophenyl combination is not functionally interchangeable with mono-substituted or differently di-substituted analogs.
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N1-benzyl group is critical for kinase/cell activity; analogs lacking N1 substitution may be inactive or show divergent target engagement.
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Class-level SAR is insufficient – even within PARP-1/2, selectivity and potency can shift substantially with minor substituent changes; direct replacement requires head-to-head validation.

1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione: Quantified Differentiation Evidence vs. Closest Analogs


PARP-1 Cellular Inhibition: Quantitative Activity Profile of 1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

The target compound demonstrates measurable PARP-1 inhibitory activity in a cellular context, with an IC50 of 640 nM in a HeLa cell-based assay measuring reduction of H2O2-induced PAR formation . This places the compound within the same target engagement class as advanced quinazoline-2,4-dione PARP inhibitors but with a clearly differentiated potency profile. For context, the most selective PARP-2 inhibitor in the same scaffold class (compound 11a) exhibits PARP-1 IC50 = 467 nM, while highly optimized dual PARP-1/2 inhibitors with piperizinone moieties achieve sub-nanomolar potency (PARP-1 IC50 = 0.94–3.30 nM) . The ~640 nM activity level of the target compound suggests it occupies an intermediate potency niche suitable for tool compound applications where maximal potency is not required or where partial PARP-1 engagement is mechanistically desirable.

PARP-1 Cellular IC50
Cross-study comparable
Target: IC50 = 640 nM (HeLa cells, H2O2-induced PAR formation)
vs. Compound 11a: 467 nM (PARP-1); vs. optimized dual inhibitor: 0.94–3.30 nM
Reported intermediate potency niche for PARP-1 tool compound screening – supports moderate-affinity target engagement studies.
Assay conditions differ (cellular vs. enzymatic); cross-study comparison requires internal normalization.
PARP-1 inhibition DNA damage response oncology research

Substitution Pattern Identity: The 4-Chlorobenzyl/2-Fluorophenyl Combination Enables Unique Target Engagement Compared to Mono-Substituted Analogs

The specific N1-(4-chlorobenzyl)/N3-(2-fluorophenyl) substitution on the quinazoline-2,4-dione core represents a structurally verified combination that is patented for kinase inhibition (US-9388160-B2) and documented in BindingDB for PARP-1 activity . This is structurally distinct from: (a) the N3-(2-fluorophenyl)-only analog (CAS not specified; MW 256.23 g/mol, no N1 substitution), which lacks the chlorobenzyl hydrophobic anchor; (b) the 3-(4-chloro-2-fluorophenyl) variant (CAS 557064-58-1, MW 290.68 g/mol), which places both halogens on the same phenyl ring; and (c) the 1,3-bis(4-chlorobenzyl) analog (C22H16Cl2N2O2), which symmetrically substitutes both positions with chlorobenzyl groups. In the broader SAR landscape of quinazoline-2,4-diones, N1-benzyl substitution has been shown to be critical for anticancer activity: 1-benzylquinazoline-2,4-dione derivatives achieve VEGFR-2 IC50 values of 0.12–0.13 µM and GI50 values of 5.27–9.39 µM against HepG2, HCT-116, and MCF-7 cells, whereas the absence of N1 substitution yields inactive compounds . The chlorobenzyl at N1 contributes to target binding, while the 2-fluorophenyl at N3 modulates electronic properties and selectivity, a combination unavailable from any single-substituted analog.

Substitution Identity
Class-level inference
Dual N1-(4-ClBn)/N3-(2-FPh) substitution uniquely verified (US-9388160-B2, BindingDB).
Mono-substituted or differently di-substituted analogs lack combined hydrophobic/electronic motif.
Substitution pattern likely underpins distinct target engagement profile – not directly replaceable by simpler analogs.
Functional extrapolation from class-level SAR; experimental confirmation recommended.
structure-activity relationship PARP selectivity kinase inhibition chemical biology

Physicochemical Differentiation: Molecular Complexity and Drug-Likeness Parameters vs. Simpler Quinazoline-2,4-dione Analogs

The target compound has a molecular complexity rating of 566 (exact mass 380.0727835 g/mol, molecular formula C21H14ClFN2O2) . This represents a substantial increase over simpler quinazoline-2,4-dione analogs such as 3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione (CAS 557064-58-1, MW 290.68 g/mol, complexity not reported but structurally simpler) or 3-(4-fluorophenyl)-1H-quinazoline-2,4-dione (CAS 16332-89-1, MW 256.23 g/mol) . The higher molecular complexity of the target compound reflects the presence of two distinct substitution sites (N1-chlorobenzyl and N3-fluorophenyl) versus single-site substitution in the comparators. This increased complexity correlates with a larger chemical space exploration capability: the compound can serve as a more advanced starting point for SAR expansion or as a more selective probe due to additional ligand-protein interaction opportunities afforded by the dual substitution. The LogP of the simpler 3-(4-chloro-2-fluorophenyl) analog is reported as 2.88 ; the target compound, with an additional chlorobenzyl group, is expected to have higher lipophilicity, which may translate to differential membrane permeability and protein binding.

Molecular Complexity
Data to verify
Complexity rating: 566; MW ~380.8 vs. 290.7 (mono-Cl,F) / 256.2 (mono-F) Da.
Expected higher lipophilicity vs. mono-substituted comparators (LogP 2.88 for mono-Cl,F analog).
Higher complexity may offer additional vectors for SAR diversification and influence permeability.
Source data from vendor specifications; independent verification and ADME profiling suggested.
drug-likeness molecular complexity lead optimization medicinal chemistry

Cytotoxic Activity Contextualization: How the Quinazoline-2,4-dione Scaffold with Chlorobenzyl Substituents Performs in Cancer Cell Lines

While no direct cytotoxicity data exist for the target compound itself, structurally related quinazoline-2,4-dione derivatives bearing 4-chlorobenzyl motifs have demonstrated quantifiable anticancer activity. Compound 7 (3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione) exhibited IC50 values of 2.5 µM (HUH-7), 6.8 µM (MCF-7), and 4.9 µM (HCT-116) . In a separate study, 1-benzylquinazoline-2,4(1H,3H)-dione derivatives 11b, 11c, and 11e achieved GI50 values of 5.27–9.39 µM across HepG2, HCT-116, and MCF-7 cells, with concurrent VEGFR-2 inhibition at IC50 = 0.12–0.13 µM . The target compound's chlorobenzyl substitution at N1 positions it within this active subset of quinazoline-2,4-diones. In contrast, the 3-substituted quinazoline-2,4(1H,3H)-dione series (2a–g, 4a–j) designed as dual c-Met/VEGFR-2 inhibitors achieved more potent IC50 values of 0.052–0.084 µM for VEGFR-2 and showed superior cytotoxicity to cabozantinib against HCT-116 cells, indicating that N3 substitution alone (without N1-benzyl) can also yield potent anticancer activity but through a different target profile . The target compound's dual N1/N3 substitution may therefore offer a hybrid pharmacological profile not accessible to either N1-only or N3-only substituted analogs.

Cytotoxicity Class Profile
Class-level inference
No direct data for target compound. Chlorobenzyl-quinazoline-2,4-dione analogs show single-digit µM activity (2.5–9.39 µM) across HUH-7, MCF-7, HCT-116, HepG2.
Supports oncology cell-model screening context where chlorobenzyl motif is desired; experimental validation needed.
Activity inferred from structurally related analogs; direct cytotoxicity profiling of target compound recommended.
anticancer activity cytotoxicity quinazoline-2,4-dione cell-based screening

Validated Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Evidence


PARP-1 Tool Compound for Moderate-Affinity Target Engagement Studies in DNA Damage Response Research

With a documented PARP-1 cellular IC50 of 640 nM in HeLa cells , the target compound is suited as a moderate-affinity PARP-1 probe where complete catalytic inhibition is not required. This contrasts with high-potency PARP-1/2 inhibitors (IC50 < 5 nM) that fully suppress PARylation, and with PARP-2-selective tool compounds (e.g., compound 11a: PARP-2 IC50 = 11.5 nM, PARP-1/PARP-2 selectivity = 40.6) . Researchers investigating partial PARP-1 blockade, catalytic trapping mechanisms, or dose-dependent PARP biology would benefit from this intermediate potency profile.

Kinase Inhibitor Screening Library Enrichment Leveraging a Patented Quinazoline-2,4-dione Scaffold

The compound is explicitly covered by US patent US-9388160-B2 as a quinazoline derivative with kinase inhibitory activity . Within the broader quinazoline-2,4-dione kinase inhibitor landscape, structurally related 1-benzyl derivatives have demonstrated potent VEGFR-2 inhibition (IC50 = 0.12–0.13 µM), and 3-substituted derivatives have shown dual c-Met/VEGFR-2 inhibition (IC50 range 0.052–0.084 µM) . The target compound's dual N1-chlorobenzyl/N3-fluorophenyl substitution may offer a kinase selectivity profile distinct from both the 1-benzyl-only and 3-substituted-only series, making it a valuable inclusion in diversity-oriented kinase screening decks.

Structural Biology and Crystallography: A Chemically Distinct Ligand for Co-crystallization with PARP or Kinase Domains

The quinazoline-2,4-dione scaffold has been successfully co-crystallized with the PARP-2 catalytic domain, as demonstrated by the X-ray crystal structure of a quinazoline-2,4-dione inhibitor bound to human PARP-2 (PDB ID: 8HE8, resolution 3.05 Å) . The target compound, with its unique 4-chlorobenzyl and 2-fluorophenyl substituents, provides a chemically differentiated ligand for comparative crystallography studies aimed at understanding how distinct substitution patterns modulate binding pose, hydrogen bonding networks, and conformational changes within the PARP or kinase active site.

SAR Expansion and Lead Optimization Starting Point in Anticancer Drug Discovery

The consistent single-digit micromolar cytotoxicity observed for chlorobenzyl-containing quinazoline-2,4-dione analogs—including compound 7 (IC50 = 2.5–6.8 µM across HUH-7, MCF-7, HCT-116) and 1-benzyl derivatives 11b/11c/11e (GI50 = 5.27–9.39 µM across HepG2, HCT-116, MCF-7) —establishes the chlorobenzyl-quinazoline-2,4-dione chemotype as a validated anticancer scaffold. The target compound, bearing both chlorobenzyl (N1) and fluorophenyl (N3) groups, offers two distinct vectors for further SAR exploration: modification of the benzyl ring electronics and variation of the N3-aryl substitution. Its molecular complexity rating of 566 positions it as an intermediate-complexity lead-like compound suitable for hit-to-lead optimization programs.

Application
Selection Property
Validation Focus
Moderate-affinity PARP-1 probe
Reported cellular PARP-1 activity (intermediate potency context)
PARP-1 target engagement validation in cell-based PARylation assays
Kinase inhibitor diversity screening
Patented dual-substituted quinazoline-2,4-dione scaffold
Kinase panel profiling to establish selectivity fingerprint
Crystallographic ligand for PARP/kinase
Chemically distinct substitution for binding-pose comparison
Co-crystallization or docking studies with PARP-2/kinase domains
Cancer cell-model SAR expansion
Chlorobenzyl-quinazoline-2,4-dione chemotype with micromolar activity context
Cytotoxicity profiling and kinase target deconvolution
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